molecular formula C13H24N2O B6240808 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde CAS No. 1248683-75-1

1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde

Cat. No. B6240808
CAS RN: 1248683-75-1
M. Wt: 224.3
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde” is a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . A rapid synthetic method for target compounds was established . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Mechanism of Action

While the mechanism of action for “1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde” is not explicitly mentioned in the search results, piperidine derivatives have been found to have various pharmacological applications . For example, some piperidine derivatives have been found to have anti-inflammatory properties .

Future Directions

Piperidines and their derivatives continue to be of interest in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this area and potential for future discoveries and applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde involves the reaction of piperidine with 2-(piperidin-1-yl)ethanamine followed by oxidation of the resulting intermediate to form the desired aldehyde.", "Starting Materials": [ "Piperidine", "2-(piperidin-1-yl)ethanamine", "Oxidizing agent (e.g. PCC, DMSO/oxalyl chloride)" ], "Reaction": [ "Step 1: Piperidine is reacted with 2-(piperidin-1-yl)ethanamine in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. HCl) to form the intermediate 1-[2-(piperidin-1-yl)ethyl]piperidine.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as PCC or DMSO/oxalyl chloride to form the desired product, 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1248683-75-1

Product Name

1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde

Molecular Formula

C13H24N2O

Molecular Weight

224.3

Purity

90

Origin of Product

United States

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